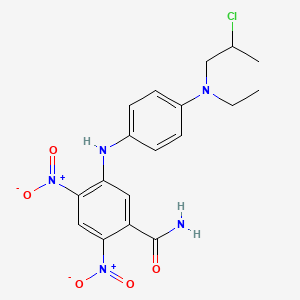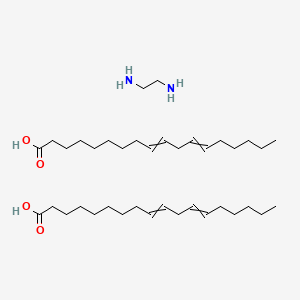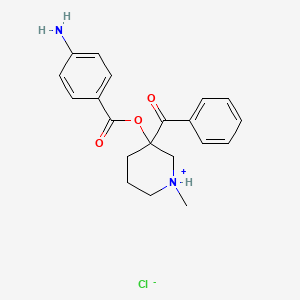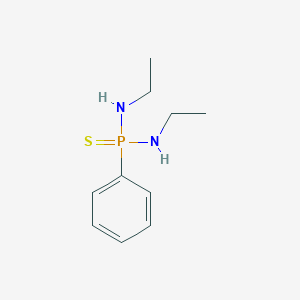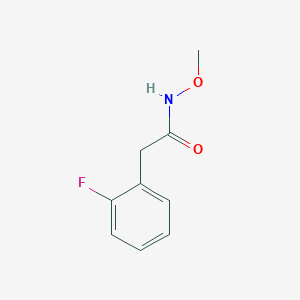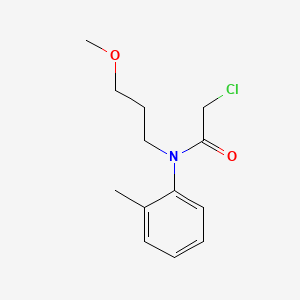
Phenyl 2,3-dibromo-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2,3-dibromo-3-phenylpropanoate is an organic compound with the molecular formula C12H10Br2O2. It is a derivative of propanoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by bromine atoms, and the carboxyl group is esterified with a phenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl 2,3-dibromo-3-phenylpropanoate can be synthesized through the bromination of cinnamic acid. The reaction involves the addition of bromine to the double bond of cinnamic acid in the presence of a solvent like dichloromethane. The reaction is relatively fast and can be completed within 30 minutes at room temperature. The product is then isolated by filtration and purified by washing with cold dichloromethane .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 2,3-dibromo-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,3-diphenylpropanoate.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of hydroxyl derivatives.
Reduction: Formation of 2,3-diphenylpropanoate.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Phenyl 2,3-dibromo-3-phenylpropanoate is used in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Phenyl 2,3-dibromo-3-phenylpropanoate involves its interaction with various molecular targets. The bromine atoms in the compound make it highly reactive, allowing it to participate in different chemical reactions. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their structure and function. This reactivity is exploited in biochemical assays and drug development .
Comparación Con Compuestos Similares
Phenyl 2,3-dibromo-3-phenylpropanoate can be compared with other similar compounds, such as:
2,3-Dichloro-3-phenylpropanoic acid: Similar structure but with chlorine atoms instead of bromine.
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid: Similar structure with an additional methoxy group.
Methyl 2,3-dibromo-3-phenylpropanoate: Similar structure but with a methyl ester group instead of a phenyl ester group
Uniqueness: The presence of bromine atoms in this compound makes it more reactive compared to its chloro and methoxy derivatives. This reactivity is beneficial in various chemical reactions and applications, making it a valuable compound in scientific research.
Propiedades
| 40326-95-2 | |
Fórmula molecular |
C15H12Br2O2 |
Peso molecular |
384.06 g/mol |
Nombre IUPAC |
phenyl 2,3-dibromo-3-phenylpropanoate |
InChI |
InChI=1S/C15H12Br2O2/c16-13(11-7-3-1-4-8-11)14(17)15(18)19-12-9-5-2-6-10-12/h1-10,13-14H |
Clave InChI |
ZAXQJVJMPQUZSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(=O)OC2=CC=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



